1,8-Naphthyridine-3-carboxylic acid, 6-chloro-4-hydroxy-7-methyl-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,8-Naphthyridine-3-carboxylic acid, 6-chloro-4-hydroxy-7-methyl-, ethyl ester is a heterocyclic compound that belongs to the naphthyridine family. This compound is known for its diverse biological activities and photochemical properties. It has applications in medicinal chemistry, materials science, and as a ligand in coordination chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-naphthyridines, including 1,8-Naphthyridine-3-carboxylic acid, 6-chloro-4-hydroxy-7-methyl-, ethyl ester, can be achieved through various methods. One common approach involves the multicomponent reaction (MCR) of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or methyl or ethyl cyanoacetate in the presence of N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) .
Industrial Production Methods
Industrial production methods for this compound typically involve the use of metal-catalyzed synthesis and ring expansion reactions. For example, a water-soluble iridium catalyst can efficiently catalyze the synthesis of 1,8-naphthyridines in water under an air atmosphere .
Chemical Reactions Analysis
Types of Reactions
1,8-Naphthyridine-3-carboxylic acid, 6-chloro-4-hydroxy-7-methyl-, ethyl ester undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the naphthyridine ring.
Substitution: Substitution reactions, such as nucleophilic substitution, can introduce new functional groups onto the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can produce hydroxylated derivatives, while substitution reactions can yield various substituted naphthyridine compounds .
Scientific Research Applications
1,8-Naphthyridine-3-carboxylic acid, 6-chloro-4-hydroxy-7-methyl-, ethyl ester has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antibacterial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for treating bacterial infections.
Industry: Utilized in the production of materials like light-emitting diodes and dye-sensitized solar cells.
Mechanism of Action
The mechanism of action of 1,8-Naphthyridine-3-carboxylic acid, 6-chloro-4-hydroxy-7-methyl-, ethyl ester involves its interaction with specific molecular targets and pathways. For example, it can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various biochemical processes, such as enzyme inhibition or activation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1,8-Naphthyridine-3-carboxylic acid, 6-chloro-4-hydroxy-7-methyl-, ethyl ester include:
Enoxacin: A fluoroquinolone antibiotic with a 1,8-naphthyridine core.
Nalidixic acid: An antibacterial agent with a similar structure.
Trovafloxacin: Another fluoroquinolone antibiotic with a 1,8-naphthyridine core.
Uniqueness
What sets this compound apart from these similar compounds is its specific substitution pattern, which imparts unique chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
1253792-12-9 |
---|---|
Molecular Formula |
C12H11ClN2O3 |
Molecular Weight |
266.68 g/mol |
IUPAC Name |
ethyl 6-chloro-7-methyl-4-oxo-1H-1,8-naphthyridine-3-carboxylate |
InChI |
InChI=1S/C12H11ClN2O3/c1-3-18-12(17)8-5-14-11-7(10(8)16)4-9(13)6(2)15-11/h4-5H,3H2,1-2H3,(H,14,15,16) |
InChI Key |
CERHCHDEVOVVOO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CNC2=NC(=C(C=C2C1=O)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.